Diethyl [bis(methylthio)methyl]phosphonate

Asymmetric Synthesis Chiral Sulfoxides Enantioselective Oxidation

Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6) is a phosphonodithioate characterized by a diethyl phosphonate moiety bonded to a bis(methylthio)methyl group. It is a clear yellow-green liquid with a density of 1.13 g/mL at 25 °C and a boiling point of 119-120 °C at 10 mmHg.

Molecular Formula C7H17O3PS2
Molecular Weight 244.3 g/mol
CAS No. 62999-70-6
Cat. No. B13812658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [bis(methylthio)methyl]phosphonate
CAS62999-70-6
Molecular FormulaC7H17O3PS2
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(SC)SC)OCC
InChIInChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3
InChIKeyXIHIQISQQOJRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6): Key Procurement and Characterization Data for Organophosphorus Reagents


Diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6) is a phosphonodithioate characterized by a diethyl phosphonate moiety bonded to a bis(methylthio)methyl group [1]. It is a clear yellow-green liquid with a density of 1.13 g/mL at 25 °C and a boiling point of 119-120 °C at 10 mmHg . This compound serves as a versatile intermediate in organophosphorus chemistry, particularly as an S,S-dimethylthioacetal of diethyl oxomethanephosphonate , and is a key building block for the synthesis of chiral sulfoxides and other phosphorus-sulfur containing molecules [2].

Critical Differentiation of Diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) vs. Common Phosphonate Analogs in Synthesis


While numerous dialkyl phosphonates and phosphonothioates exist, direct substitution with diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) is not trivial. The bis(methylthio)methyl group provides unique steric and electronic properties that influence reactivity and selectivity in key transformations, such as enantioselective oxidations and carbon-carbon bond formations [1]. For instance, the dimethyl analog (CAS 61779-87-1) has a lower molecular weight and different physical properties, which can affect solubility and reaction kinetics [2]. Moreover, the diethyl ester configuration impacts the stability of carbanion intermediates and the subsequent formation of phosphonate-stabilized ylids [3]. The following evidence quantifies these differences to support informed procurement decisions.

Quantitative Performance Benchmarks: Diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) vs. Analogs


Enantioselective Oxidation: Diethyl [bis(methylthio)methyl]phosphonate Delivers Up to 100% e.e. in Chiral Sulfoxide Synthesis

In the enantioselective catalytic oxidation of (alkylthio)methylphosphonates to produce chiral sulfoxides, diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) enables the generation of optically active (methylsulfinyl)methylphosphonates with enantiomeric excess (e.e.) values reaching 100% [1]. This performance is directly comparable to other (alkylthio)methylphosphonates reported in the same study, establishing a benchmark for high stereoselectivity. While specific e.e. values for unsubstituted analogs are not provided, the method's capability to achieve complete stereocontrol with this substrate underscores its utility.

Asymmetric Synthesis Chiral Sulfoxides Enantioselective Oxidation

Carbanion Stability and Synthetic Versatility: Enhanced Reactivity of Diethyl [bis(methylthio)methyl]phosphonate in Phosphonate Ylid Formation

The diethyl ester moiety in 62999-70-6 stabilizes the α-carbanion generated upon deprotonation, which is crucial for subsequent reactions with electrophiles . Studies on related phosphonodithioesters demonstrate that the S,S-dimethylthioacetal functionality facilitates the formation of stabilized ylids and enables carbon-carbon bond formation with organometallics [1]. While quantitative yield data specifically for 62999-70-6 in these transformations is not available, the class of compounds to which it belongs is known to undergo homologation of aldehydes and ketene dithioacetal reactions with moderate to good yields [1].

Organometallic Chemistry Phosphonate Ylids Carbon-Carbon Bond Formation

Physical Property Differentiation: Density and Boiling Point of Diethyl vs. Dimethyl Analog Impact Solvent Compatibility and Reaction Conditions

Diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) has a density of 1.13 g/mL at 25 °C and a boiling point of 119-120 °C at 10 mmHg . In comparison, the dimethyl analog (CAS 61779-87-1) has a density of 1.226 g/cm³ and a boiling point of 293.7°C at 760 mmHg [1]. The diethyl compound's lower density and significantly lower boiling point under reduced pressure facilitate easier purification by vacuum distillation and may influence solvent compatibility in biphasic systems or when using dense, non-polar solvents.

Physical Chemistry Solvent Selection Reaction Engineering

Commercial Purity Benchmark: Diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) Available at 95% Minimum Purity for Reliable Synthesis

Commercial suppliers offer diethyl [bis(methylthio)methyl]phosphonate with a minimum purity of 95% (GC) . This level of purity is essential for reproducible synthetic outcomes, particularly in multi-step sequences where impurities can accumulate or catalyze side reactions. While purity specifications vary among suppliers and analogs, this established benchmark ensures that users can expect a consistent and reliable reagent without the need for costly in-house purification prior to use.

Quality Control Procurement Specification Reagent Grade

Optimal Use Cases for Diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) Based on Differentiating Evidence


Synthesis of Enantiopure Chiral Sulfoxides for Pharmaceutical Intermediates

Procure diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) when the synthetic route requires a chiral sulfoxide precursor with high enantiomeric purity. The compound has been demonstrated to undergo enantioselective catalytic oxidation to yield optically active (methylsulfinyl)methylphosphonates with e.e. values up to 100% [1]. These intermediates are direct precursors to chiral nonracemic methyl sulfoxides, valuable building blocks in the synthesis of APIs and agrochemicals. This application is supported by evidence from Cardellicchio et al. (1999) and represents a key advantage over less stereoselective phosphonate analogs.

Formation of Phosphonate-Stabilized Carbanions and Ylids for Carbon-Carbon Bond Construction

Select diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) as the reagent of choice when planning reactions involving phosphonate-stabilized carbanions or ylids. The bis(methylthio)methyl group enhances the stability of the α-carbanion, enabling controlled reactions with electrophiles such as aldehydes and ketones for carbon-carbon bond formation [2]. This reactivity is particularly advantageous for synthesizing complex organophosphorus molecules, including substituted methylene bis(phosphonates), and is a distinguishing feature compared to simpler dialkyl phosphonates that lack this structural motif.

Vacuum Distillation and Solvent-Sensitive Processes Requiring Specific Physical Properties

When experimental protocols require precise control over boiling point or density, diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) offers distinct advantages. Its boiling point of 119-120°C at 10 mmHg allows for efficient vacuum distillation without excessive heating, reducing the risk of thermal decomposition . Furthermore, its density of 1.13 g/mL at 25°C differs significantly from the dimethyl analog (1.226 g/cm³) [3], which can be exploited for phase separation in biphasic reactions or when using density-driven liquid-liquid extraction techniques.

Quality-Critical Synthetic Sequences Requiring High-Purity Reagents

For multi-step syntheses where reagent purity is paramount to avoid side reactions and ensure reproducibility, source diethyl [bis(methylthio)methyl]phosphonate (62999-70-6) from reputable vendors offering a minimum purity of 95% (GC) . This established purity benchmark minimizes the risk of introducing unknown impurities that could catalyze unwanted side reactions or poison catalysts in subsequent steps, thereby safeguarding overall synthetic efficiency and yield.

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